molecular formula C10H12N4O5 B3033112 7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one CAS No. 85357-21-7

7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one

货号: B3033112
CAS 编号: 85357-21-7
分子量: 268.23 g/mol
InChI 键: MMCRBBQREHHIHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one is a useful research compound. Its molecular formula is C10H12N4O5 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 358535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Antiviral Properties : Research indicates that compounds similar to 7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one exhibit antiviral activity against several viruses. For instance, derivatives of the compound have been studied for their ability to inhibit viral replication in vitro.

Cancer Research : The compound has shown promise in cancer research due to its structural similarity to nucleosides. Studies suggest that it may interfere with DNA synthesis in cancer cells, potentially leading to apoptosis (programmed cell death) .

Enzyme Inhibition : The tetrazole ring in the compound is known to interact with various enzymes. Research has demonstrated its potential as an inhibitor of key enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity .

Biochemical Applications

Antioxidant Activity : The presence of hydroxymethyl and hydroxyl groups contributes to the antioxidant properties of the compound. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Biochemical Pathway Modulation : Studies have indicated that this compound can modulate important biochemical pathways by acting as a substrate or inhibitor for specific enzymes involved in carbohydrate metabolism . This modulation can have implications for metabolic disorders.

Agricultural Science Applications

Pesticide Development : The structural features of this compound suggest potential use in developing new pesticides. Its ability to disrupt metabolic processes in pests could lead to effective pest control solutions .

Plant Growth Regulation : Preliminary studies suggest that the compound may influence plant growth by modulating hormone levels or acting as a signaling molecule. This could be beneficial for enhancing crop yields and resilience .

Case Studies

  • Antiviral Efficacy Study :
    • Objective : To evaluate the antiviral properties against influenza virus.
    • Methodology : In vitro assays were conducted using various concentrations of the compound.
    • Findings : Significant reduction in viral load was observed at higher concentrations.
  • Cancer Cell Line Study :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with the compound.
    • Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

  • Methodology : Use a combination of NMR (¹H, ¹³C, 2D-COSY) , mass spectrometry (HRMS) , and X-ray crystallography to resolve stereochemistry and confirm functional groups. For bicyclic systems, 2D-NMR (e.g., NOESY) is critical to distinguish axial/equatorial proton orientations. Spectral data for analogous compounds (e.g., oxolane derivatives) can guide peak assignments .
  • Key Considerations :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Use deuterated solvents (e.g., DMSO-d6) to avoid signal overlap in polar regions .

Q. What handling precautions are essential during experimental procedures?

  • Methodology :

  • Ventilation : Perform reactions in a fume hood to minimize inhalation of vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation .

Q. How can synthetic routes be optimized for this compound?

  • Methodology :

  • Protecting Groups : Use benzoyl or acetyl groups to stabilize hydroxyl moieties during synthesis, as seen in similar oxolane derivatives .
  • Catalysis : Explore Pd-mediated cross-coupling for nitrogen-rich bicyclic cores, leveraging protocols from tetrazabicyclo systems .
  • Purification : Employ gradient silica gel chromatography with ethyl acetate/hexane mixtures to isolate intermediates .

Q. What stability studies are required under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies :

  • Conditions : Test pH 1–13 buffers at 25°C, 40°C, and 60°C for 24–72 hours .
  • Analysis : Monitor degradation via HPLC-UV at 254 nm. Identify byproducts using LC-MS .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in this bicyclic system?

  • Methodology :

  • Perform molecular dynamics simulations to assess ring puckering and substituent orientations .
  • Compare experimental NOE correlations with computed distances from DFT-optimized structures (e.g., using Gaussian 16) .
  • Validate with X-ray crystallography to resolve absolute configuration .

Q. What strategies address discrepancies in bioactivity data across studies?

  • Methodology :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., reference inhibitors) .
  • Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers due to experimental variability .

Q. How can membrane permeability be enhanced for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce ester or phosphate groups at hydroxyl sites to improve lipophilicity, inspired by membrane-separable analogs .
  • Nanocarriers : Encapsulate in PEGylated liposomes to prolong circulation time and target-specific delivery .

Q. What mechanistic insights explain its interaction with enzymatic targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding poses with homology-modeled enzymes (e.g., kinases or oxidoreductases) .
  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How do solvent polarity and temperature affect reaction yields in its synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary solvent (e.g., THF vs. DMF) and temperature (25–80°C) in a factorial design to identify optimal conditions .
  • In Situ Monitoring : Use FTIR to track intermediate formation and adjust reaction parameters dynamically .

Q. What role do counterions play in crystallization and solubility?

  • Methodology :
  • Salt Screening : Co-crystallize with HCl, Na⁺, or K⁺ salts to assess impact on solubility and crystal habit .
  • Solubility Profiling : Use shake-flask method in biorelevant media (e.g., FaSSIF) to simulate physiological conditions .

属性

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-3-6-7(16)8(17)9(19-6)4-1-12-14-5(4)2-11-13-10(14)18/h1-2,6-9,15-17H,3H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCRBBQREHHIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1C3C(C(C(O3)CO)O)O)C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423270
Record name 1,4-Anhydro-1-(7-oxo-6,7-dihydropyrazolo[1,5-d][1,2,4]triazin-3-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85357-21-7
Record name NSC358535
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Anhydro-1-(7-oxo-6,7-dihydropyrazolo[1,5-d][1,2,4]triazin-3-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one
Reactant of Route 2
7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one
Reactant of Route 3
7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one
Reactant of Route 4
7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one
Reactant of Route 5
7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one
Reactant of Route 6
7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。